Calystegine B4
CAS No.: 184046-85-3
Cat. No.: VC21323213
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 184046-85-3 |
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Molecular Formula | C7H13NO4 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | (1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 |
Standard InChI Key | FXFBVZOJVHCEDO-BNWJMWRWSA-N |
Isomeric SMILES | C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O |
SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Canonical SMILES | C1CC2(C(C(C(C1N2)O)O)O)O |
Chemical Composition and Structure
Calystegine B4 is a tetrahydroxy-nor-tropane alkaloid with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . Structurally, it is characterized as (1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol, with a nortropane skeleton featuring four hydroxyl groups . The compound was first isolated and characterized from Scopolia japonica, where its structure was determined as 1α,2β,3α,4α-tetrahydroxy-nor-tropane through detailed NMR spectroscopic analysis .
Structural Characteristics
The structure of Calystegine B4 is defined by its bicyclic framework with an azabicyclo[3.2.1]octane core. This core structure contains a nitrogen atom at position 8, forming a bridged system characteristic of nortropane alkaloids. The four hydroxyl groups are positioned at carbons 1, 2, 3, and 4, with specific stereochemistry that contributes to the compound's biological activity .
Physical and Chemical Properties
Calystegine B4 is typically obtained as a powder form with high purity (>98% in commercial preparations) . The compound possesses several synonyms in scientific literature, including:
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184046-85-3 (CAS number)
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(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
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(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-2,3,4,5-tetrol (alternative designation)
The SMILES notation for this compound is C1CC2(C(C(C(C1N2)O)O)O)O, which represents its chemical structure in a linear format for computational applications .
Natural Sources and Distribution
Calystegine B4 belongs to the larger family of calystegine alkaloids, which are predominantly found in plants of the Solanaceae family. This compound has been specifically identified in several plant species, indicating its widespread occurrence within this botanical family.
Plant Sources
Calystegine B4 has been reported in the following plant species:
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Scopolia japonica (Japanese belladonna) - where it was first discovered and characterized
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Duboisia leichhardtii - an Australian shrub containing various alkaloids
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Solanum melongena (eggplant) - a commonly consumed vegetable
Detection and Analysis Methods
GLC-MS (Gas-Liquid Chromatography-Mass Spectrometry) analysis has been developed specifically for screening plants of the Solanaceae family for new calystegines, including Calystegine B4 . This analytical approach has been instrumental in identifying the presence of this compound in various plant extracts and determining its relative abundance compared to other calystegines, such as calystegines A3, A5, B1, B2, B3, and C1 .
Biochemical Activity
Calystegine B4 demonstrates significant inhibitory activity against specific enzymes, particularly those involved in carbohydrate metabolism. This selective inhibition profile suggests potential applications in both research and therapeutic contexts.
Enzyme Inhibition Properties
The most notable biochemical activity of Calystegine B4 is its potent inhibition of trehalase enzymes. Trehalases are enzymes that hydrolyze the disaccharide trehalose into two glucose molecules. Research has demonstrated that Calystegine B4 exhibits remarkable specificity in its inhibitory actions:
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Rat intestinal trehalase: Potently inhibited with an IC50 value of 9.8 μM
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Pig kidney trehalase: Competitively inhibited with a Ki value of 1.2 μM
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Yeast and fungal trehalases: Minimal to no inhibitory activity, indicating high selectivity for mammalian trehalases
Structure-Activity Relationships
The inhibitory profile of Calystegine B4 differs from other calystegines (B1, B2, and C1), which are potent competitive inhibitors of almond β-glucosidase with Ki values ranging from 10^-6 to 10^-7 M . This distinctive activity profile is attributed to the specific stereochemistry and positioning of the hydroxyl groups in Calystegine B4, highlighting the importance of structural configuration in determining biological activity.
The following table summarizes the comparative enzyme inhibition profiles of Calystegine B4 and related compounds:
Enzyme | Calystegine B4 Inhibition | Other Calystegines Inhibition |
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Rat intestinal trehalase | IC50 = 9.8 μM | Less active |
Pig kidney trehalase | Ki = 1.2 μM | Less active |
Almond β-glucosidase | Ki = 7.3 μM | Ki = 10^-6 to 10^-7 M (B1, B2, C1) |
Green coffee bean α-galactosidase | No significant activity | Potent inhibition (B2) |
Yeast/fungal trehalases | Almost inactive | Variable activity |
Cellular Protective Effects
Recent research has revealed that calystegines, including Calystegine B4, possess significant cytoprotective properties, particularly in the context of cellular stress induced by hyperglycemic conditions. These findings suggest potential therapeutic applications for metabolic disorders and cell-based therapies.
Effects on Human Adipose-Derived Stem Cells
Studies on human adipose-derived stem cells (HuASCs) have demonstrated that calystegines provide substantial protection against hyperglycemia-induced cellular dysfunction . The protective effects were observed across multiple cellular processes and pathways:
Cytocompatibility and Cell Survival
Calystegines exhibit excellent cytocompatibility with HuASCs, promoting cell survival under stress conditions. Treatment with calystegine extracts significantly increased metabolic activity in hyperglycemic conditions, as measured by Resazurin dye metabolism and BrdU incorporation into newly synthesized DNA .
Anti-Apoptotic Effects
Calystegines effectively reduce apoptosis in HuASCs under hyperglycemic conditions. Flow cytometry analysis using Annexin V/7-AAD staining has shown decreased proportions of apoptotic cells following calystegine treatment. This is further supported by reduced expression of pro-apoptotic genes and decreased caspase activity .
Reduction of Oxidative Stress
Calystegines demonstrate significant antioxidant effects against hyperglycemia-induced oxidative stress in HuASCs. This is evidenced by:
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Decreased reactive oxygen species (ROS) production
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Enhanced expression of endogenous antioxidant enzymes
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Increased superoxide dismutase (SOD) and catalase (CAT) activities
Mitochondrial Function Preservation
Treatment with calystegines ameliorates mitochondrial dynamics defects in cells under hyperglycemic conditions, preserving the structural and functional integrity of these essential organelles .
Endoplasmic Reticulum Stress Mitigation
Calystegines mitigate endoplasmic reticulum (ER) stress onset in HuASCs cultured under hyperglycemic conditions, helping to maintain proper protein folding and cellular homeostasis .
Molecular Pathway Modulation
Calystegines demonstrate the ability to modulate key cellular signaling pathways affected by hyperglycemic conditions:
Anti-Inflammatory Effects
Calystegine treatment regulates the inflammatory profile of HuASCs cells exposed to high glucose levels, potentially reducing inflammation-mediated cellular damage .
Akt/Pi3K/mTOR Signaling Restoration
One of the most significant findings is that calystegines restore the impaired Akt/Pi3K/mTOR signaling pathway in hyperglycemic HuASCs. This signaling axis is crucial for cell survival, metabolism, and growth. Research has shown:
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Increased expression of AKT, PI3K, and mTOR at both mRNA and protein levels
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Enhanced activation of this pathway following calystegine treatment
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Dose-dependent effects with stronger restoration observed at higher concentrations (250 μg/mL compared to 125 μg/mL)
Analytical and Research Methods
Various analytical techniques have been employed to isolate, characterize, and study Calystegine B4, contributing to our current understanding of this compound.
Isolation and Purification
The isolation of Calystegine B4 from plant materials typically involves extraction procedures followed by chromatographic purification steps. The development of GLC-MS analysis has been particularly valuable for screening plants for new calystegines, including Calystegine B4 .
Structural Characterization
The structural elucidation of Calystegine B4 has been accomplished through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy - for determining the position and stereochemistry of functional groups
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Mass Spectrometry (MS) - for confirming molecular weight and fragmentation patterns
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Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) - for detection and initial characterization
Enzyme Inhibition Assays
The inhibitory activity of Calystegine B4 against various glycosidases has been evaluated using enzyme kinetic assays. These studies have typically measured reaction rates in the presence of varying concentrations of both substrate and inhibitor to determine inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) .
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